molecular formula C8H13N3 B1623941 2-(3-Cyclopropylpyrazol-1-yl)ethylamine CAS No. 1004451-87-9

2-(3-Cyclopropylpyrazol-1-yl)ethylamine

Cat. No. B1623941
CAS RN: 1004451-87-9
M. Wt: 151.21 g/mol
InChI Key: RKGOWTMHXCPCJL-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 5513564

Scientific Research Applications

Biological and Medicinal Chemistry Applications

  • S-Adenosylmethionine (SAM) Utilization :

    • SAM is a critical biological compound involved in numerous biochemical processes, including methylation reactions. It acts as a source of methylene, amino, ribosyl, and aminopropyl groups in various biosynthetic pathways. The unique chemical properties of SAM, such as its electrophilic character, are utilized in the synthesis of complex molecules, including cyclopropyl fatty acids and polyamines, highlighting the potential role of related cyclopropyl compounds in biosynthesis and drug design (Fontecave, Atta, & Mulliez, 2004).
  • Synthesis of Platinum(II) Compounds :

    • Novel platinum(II) compounds have been synthesized using ligands related to "2-(3-Cyclopropylpyrazol-1-yl)ethylamine". These compounds exhibit potential for application in catalysis and as anticancer agents, demonstrating the versatility of cyclopropyl and pyrazolyl derivatives in medicinal chemistry (Castellano et al., 2008).

Organic Synthesis and Catalysis

  • Cascade Reactions for Synthesis of Bioactive Compounds :

    • A unified protocol utilizing cascade reactions for constructing benzofurans and ethylamines from cyclobutene derivatives has been developed. This methodology is instrumental in synthesizing serotonin receptor agonists, showcasing the application of cyclopropyl-containing compounds in the efficient synthesis of complex, bioactive molecules (Porcu et al., 2018).
  • Nickel-Catalyzed Cocyclizations :

    • Research on nickel-catalyzed [3 + 2 + 2] cocyclizations involving ethyl cyclopropylideneacetate and alkynes has led to the synthesis of cycloheptadiene derivatives. This work demonstrates the importance of cyclopropyl groups in facilitating novel cocyclization reactions, potentially expanding the toolkit for synthetic organic chemistry (Saito, Masuda, & Komagawa, 2004).

properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-4-6-11-5-3-8(10-11)7-1-2-7/h3,5,7H,1-2,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGOWTMHXCPCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428338
Record name 2-(3-cyclopropylpyrazol-1-yl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropylpyrazol-1-yl)ethylamine

CAS RN

1004451-87-9
Record name 2-(3-cyclopropylpyrazol-1-yl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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